molecular formula C24H21NO3 B277641 3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B277641
M. Wt: 371.4 g/mol
InChI Key: QSAOBVACSHPJMW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GLP-1R modulator C5 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of 3-(3-(cyclopentyloxy)benzamido)benzoic acid as a white solid through a series of reactions involving filtration, washing, and drying in vacuo . The compound is then further processed to achieve the final product.

Industrial Production Methods: Industrial production of GLP-1R modulator C5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored as a solid at -20°C for up to three years, or in solution at -80°C for six months .

Chemical Reactions Analysis

Types of Reactions: GLP-1R modulator C5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

GLP-1R modulator C5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the binding interactions and modulation of GLP-1R.

    Biology: Investigated for its role in enhancing GLP-1 binding and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating type II diabetes and other metabolic disorders.

    Industry: Utilized in the development of new drugs targeting GLP-1R and related pathways .

Mechanism of Action

GLP-1R modulator C5 exerts its effects by enhancing the binding of GLP-1 to its receptor via a transmembrane site. This allosteric modulation increases the receptor’s affinity for GLP-1, leading to enhanced activation of downstream signaling pathways. The primary molecular targets include the GLP-1 receptor and associated G protein-coupled signaling pathways .

Comparison with Similar Compounds

GLP-1R modulator C5 is unique in its ability to enhance GLP-1 binding via a transmembrane site. Similar compounds include:

GLP-1R modulator C5 stands out due to its specific allosteric modulation mechanism, which offers potential advantages in terms of efficacy and reduced side effects compared to direct agonists .

Biological Activity

3-Hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, commonly referred to as an indolinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with a molecular formula of C16H13NO3 and a molecular weight of 267.28 g/mol, exhibits potential therapeutic properties that warrant detailed exploration.

The compound is characterized by its indole structure, which is known for contributing to various biological activities. The presence of hydroxyl and ketone functional groups enhances its reactivity and interaction with biological targets.

Antiviral Activity

Research has shown that derivatives of 3-hydroxy-indolin-2-one exhibit significant antiviral properties, particularly against HIV. A study synthesized twenty-two compounds based on the indolinone nucleus, demonstrating promising inhibition of HIV-1 reverse transcriptase (RT). Compounds such as 5c showed effective anti-HIV activity in low micromolar concentrations with a favorable safety index. Structure-activity relationship (SAR) studies indicated that halogen substitutions on the oxindole ring markedly improved RT inhibition potency .

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of indolinone derivatives. The presence of hydroxyl groups is crucial for scavenging free radicals, thereby protecting cells from oxidative stress. This activity is vital in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects against neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) suggests potential use in treating Alzheimer's disease. In vitro studies indicated that certain derivatives exhibited better AChE inhibitory activity compared to standard drugs like donepezil .

Study 1: HIV-1 RT Inhibition

In a study involving the synthesis of 3-hydroxy-indolinone derivatives, compounds were tested for their ability to inhibit HIV-1 RT. Among them, compounds 3d and 5c showed significant activity with IC50 values in the nanomolar range. Docking studies revealed that these compounds interacted favorably with the RT enzyme, suggesting a viable pathway for further drug development .

Study 2: AChE Inhibition

Another investigation focused on the AChE inhibitory potential of indolinone derivatives. The study found that specific substitutions on the phenyl ring enhanced inhibitory activity significantly. For example, a compound with a methoxy group at the ortho position demonstrated an IC50 value lower than 30 µM, indicating strong AChE inhibition .

Data Tables

CompoundActivityIC50 (µM)Notes
Compound 5cAnti-HIV<10High potency against HIV-1 RT
Compound 3dAnti-HIV<20Effective against mutant strains
Compound XAChE Inhibitor<30Better than donepezil

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

3-hydroxy-3-phenacyl-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C24H21NO3/c26-22(19-11-5-2-6-12-19)17-24(28)20-13-7-8-14-21(20)25(23(24)27)16-15-18-9-3-1-4-10-18/h1-14,28H,15-17H2

InChI Key

QSAOBVACSHPJMW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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